molecular formula C14H16ClNO B1522092 (2-Amino-1-phenylethoxy)benzene hydrochloride CAS No. 111143-04-5

(2-Amino-1-phenylethoxy)benzene hydrochloride

Cat. No.: B1522092
CAS No.: 111143-04-5
M. Wt: 249.73 g/mol
InChI Key: SEMHRAIVTOFIRJ-UHFFFAOYSA-N
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Description

(2-Amino-1-phenylethoxy)benzene hydrochloride is a chemical compound with the molecular formula C14H16ClNO. It is known for its unique structure, which includes an amino group attached to a phenylethoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-phenylethoxy)benzene hydrochloride typically involves the reaction of 2-phenoxy-2-phenylethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:

  • Dissolving 2-phenoxy-2-phenylethan-1-amine in an appropriate solvent.
  • Adding hydrochloric acid dropwise while maintaining the temperature.
  • Stirring the reaction mixture until the formation of the desired product is complete.
  • Isolating the product by filtration and drying .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The process may also include purification steps such as recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-1-phenylethoxy)benzene hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Amino-1-phenylethoxy)benzene hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Amino-1-phenylethoxy)benzene hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenylethoxy moiety can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 2-Phenoxy-2-phenylethan-1-amine
  • 2-Amino-1-phenylethanol
  • 2-Phenylethylamine

Comparison: (2-Amino-1-phenylethoxy)benzene hydrochloride is unique due to the presence of both an amino group and a phenylethoxy moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, 2-Phenoxy-2-phenylethan-1-amine lacks the hydrochloride component, which can influence its solubility and reactivity. Similarly, 2-Amino-1-phenylethanol and 2-Phenylethylamine have different structural features that affect their chemical behavior and applications .

Properties

IUPAC Name

2-phenoxy-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMHRAIVTOFIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111143-04-5
Record name (2-amino-1-phenylethoxy)benzene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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